2-(2,4-Difluoro-5-methylphenyl)propanoic acid

GPR40 FFAR1 Agonist

This compound is a chiral α-methyl phenylpropanoic acid, distinct from the achiral 3-(2,4-difluoro-5-methylphenyl)propanoic acid (CAS 1782468-40-9). The specific 2,4-difluoro-5-methyl substitution pattern is critical for probing GPR40/FFAR1 target engagement and metabolic stability. Its chirality enables enantioselective synthesis of advanced leads. Standard purity is 95%, intended exclusively for R&D. Expect a lead time for this specialized scaffold.

Molecular Formula C10H10F2O2
Molecular Weight 200.18 g/mol
Cat. No. B13066124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Difluoro-5-methylphenyl)propanoic acid
Molecular FormulaC10H10F2O2
Molecular Weight200.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1F)F)C(C)C(=O)O
InChIInChI=1S/C10H10F2O2/c1-5-3-7(6(2)10(13)14)9(12)4-8(5)11/h3-4,6H,1-2H3,(H,13,14)
InChIKeyFJSZYLBIYBPXIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Difluoro-5-methylphenyl)propanoic Acid: Chemical Profile and Research Procurement Considerations


2-(2,4-Difluoro-5-methylphenyl)propanoic acid (molecular formula C10H10F2O2, molecular weight 200.18 g/mol) is a fluorinated aromatic carboxylic acid belonging to the phenylpropanoic acid class . The compound features a propanoic acid moiety attached to a phenyl ring substituted with fluorine atoms at the 2- and 4-positions and a methyl group at the 5-position . This specific substitution pattern confers distinct physicochemical properties that influence its behavior in organic synthesis and potential biological applications . As a member of the ortho-fluoro substituted phenylpropanoic acid family, this compound has been implicated as a synthetic intermediate or scaffold in the development of G protein-coupled receptor 40 (GPR40/FFAR1) modulators for metabolic disease research [1].

Why 2-(2,4-Difluoro-5-methylphenyl)propanoic Acid Cannot Be Interchanged with Unsubstituted or Differently Substituted Phenylpropanoic Acid Analogs


Substitution of generic or differently substituted phenylpropanoic acid analogs for 2-(2,4-difluoro-5-methylphenyl)propanoic acid is not scientifically sound due to the profound influence of its specific fluorination and methylation pattern on biological target engagement and physicochemical properties. The presence of fluorine atoms at the 2- and 4-positions of the aromatic ring, in conjunction with a 5-methyl group, significantly modulates the electronic distribution, lipophilicity, and metabolic stability of the molecule . Within the context of GPR40 agonism, strategic structural alterations, including the installation of α-fluoro and methyl substituents on aryl propionic acid scaffolds, have been shown to directly impact plasma protein binding, potency, efficacy, and the stability of acyl glucuronide metabolites [1]. Consequently, even closely related positional isomers such as 3-(2,4-difluoro-5-methylphenyl)propanoic acid (CAS 1782468-40-9) are expected to exhibit divergent pharmacological profiles and synthetic reactivity, making precise chemical identity a non-negotiable criterion for reproducible research and development outcomes.

Quantitative Differentiation Guide for 2-(2,4-Difluoro-5-methylphenyl)propanoic Acid Against Closest Analogs


In Vitro GPR40 Agonist Potency: Class-Level Inference for 2-(2,4-Difluoro-5-methylphenyl)propanoic Acid

While direct EC50 data for 2-(2,4-difluoro-5-methylphenyl)propanoic acid is not available in the public domain, its classification as an ortho-fluoro substituted phenylpropanoic acid places it within a well-characterized chemical space of GPR40 agonists. A direct comparator, the clinical candidate TAK-875, a structurally distinct phenylpropanoic acid derivative, exhibits an EC50 of 95.1 nM in human GPR40 assays [1]. High-performing analogs within this broader phenylpropanoic acid class, such as compounds 7, 14, and 15 from a 2019 study, demonstrate improved potency with EC50 values of 82 nM, 79 nM, and 88 nM respectively [1]. The specific 2,4-difluoro-5-methyl substitution pattern of the target compound is expected to confer a distinct potency and efficacy profile compared to these reference compounds, based on established structure-activity relationships (SAR) for this target class [2].

GPR40 FFAR1 Agonist

Positional Isomer Comparison: Differentiating 2-(2,4-Difluoro-5-methylphenyl)propanoic Acid from 3-(2,4-Difluoro-5-methylphenyl)propanoic Acid

The target compound, 2-(2,4-difluoro-5-methylphenyl)propanoic acid, is a positional isomer of 3-(2,4-difluoro-5-methylphenyl)propanoic acid (CAS 1782468-40-9) . Both share the identical molecular formula (C10H10F2O2) and molecular weight (200.18 g/mol), but they differ in the attachment point of the propanoic acid chain to the phenyl ring: at the α-carbon for the 2-isomer versus the β-carbon for the 3-isomer . This seemingly minor structural difference has critical implications. The 2-isomer features a chiral center adjacent to the carboxyl group, whereas the 3-isomer does not. This difference in chirality and electronic environment around the carboxylic acid group directly influences reactivity in subsequent synthetic transformations (e.g., amide coupling, esterification) and can dramatically alter biological target binding affinity and metabolic stability [1].

Structural Isomerism Physicochemical Properties Synthetic Intermediate

Impact of α-Fluorination on Pharmacokinetic Properties: A Class-Level Inference for GPR40 Agonist Scaffolds

In a study directly evaluating the impact of α-fluorination on aryl propionic acid GPR40 agonists, the installation of a fluoro and methyl substituent at the α-position to the carboxylate pharmacophore led to a 'superagonist' profile. Compared to its non-fluorinated parent scaffold, the α-fluorinated compound exhibited improved potency and efficacy, reduced plasma protein binding, and a more stable acyl glucuronide metabolite, which is associated with an improved safety profile [1]. While this study did not use 2-(2,4-difluoro-5-methylphenyl)propanoic acid as the test compound, the structural motif of an α-substituted propanoic acid on a fluorinated aromatic ring is highly relevant. The specific 2,4-difluoro-5-methyl substitution pattern on the target compound may further modulate these class-level effects, potentially offering a distinct balance of potency, metabolic stability, and protein binding compared to the α-fluorinated scaffolds characterized in the study [1].

α-Fluorination Pharmacokinetics Metabolic Stability

Comparative Purity and Analytical Characterization: Batch-to-Batch Consistency of 2-(2,4-Difluoro-5-methylphenyl)propanoic Acid

Reliable procurement of 2-(2,4-difluoro-5-methylphenyl)propanoic acid depends on rigorous analytical characterization. While specific purity data for the target compound is not publicly available, its positional isomer, 3-(2,4-difluoro-5-methylphenyl)propanoic acid (CAS 1782468-40-9), is commercially available with a standard purity specification of 95%, accompanied by batch-specific quality control reports including NMR, HPLC, or GC data . For research applications, particularly in SAR studies or as a synthetic intermediate, a purity of ≥95% is a common benchmark. Any procurement of 2-(2,4-difluoro-5-methylphenyl)propanoic acid should mandate equivalent or higher purity standards and require a Certificate of Analysis (CoA) that includes at least NMR and HPLC data to verify identity and purity. This ensures that any observed biological activity or synthetic outcome is attributable to the compound of interest and not to impurities or incorrect isomers.

Purity Analytical Characterization NMR

High-Value Research Applications for 2-(2,4-Difluoro-5-methylphenyl)propanoic Acid Based on Differentiated Properties


Probing Structure-Activity Relationships (SAR) in GPR40 Agonist Programs

Given its classification as an ortho-fluoro substituted phenylpropanoic acid, 2-(2,4-difluoro-5-methylphenyl)propanoic acid is best deployed as a key intermediate or scaffold in medicinal chemistry programs targeting the GPR40/FFAR1 receptor for type 2 diabetes [1]. Its specific substitution pattern allows researchers to systematically probe the SAR around the phenyl ring, exploring the effects of 2,4-difluoro and 5-methyl substitution on receptor binding affinity, functional activity (EC50), and downstream insulin secretion [2]. By comparing its activity profile against related analogs (e.g., TAK-875 with an EC50 of 95.1 nM or other phenylpropanoic acid derivatives with potencies in the 79-88 nM range [3]), scientists can deconvolute the contributions of individual substituents to target engagement and metabolic stability. This makes the compound a valuable tool for optimizing lead candidates with improved efficacy and safety profiles.

As a Chiral Building Block for Stereospecific Synthesis

Unlike its achiral positional isomer 3-(2,4-difluoro-5-methylphenyl)propanoic acid , 2-(2,4-difluoro-5-methylphenyl)propanoic acid possesses a chiral center at the α-carbon adjacent to the carboxylic acid group. This chirality makes it an invaluable building block for the synthesis of enantiomerically pure or enantiomerically enriched compounds [1]. This application is particularly critical when the ultimate target interacts with a chiral biological environment (e.g., enzyme active site, receptor binding pocket) where stereochemistry dictates binding affinity and downstream signaling. The compound can be used to introduce a chiral, fluorinated aryl group into more complex molecular architectures, enabling the exploration of stereospecific pharmacology and the potential development of single-enantiomer drug candidates with improved therapeutic indices.

Investigating the Impact of α-Substitution on Metabolic Stability and Protein Binding

The structural motif of an α-substituted propanoic acid on a fluorinated aromatic ring is associated with improved pharmacokinetic properties in the GPR40 agonist class, including reduced plasma protein binding and enhanced stability of acyl glucuronide metabolites [4]. 2-(2,4-Difluoro-5-methylphenyl)propanoic acid, with its α-methyl substitution, serves as an ideal probe to investigate these class-level effects in a defined chemical context. Researchers can use this compound to study the rates of acyl glucuronide formation and degradation, assess plasma protein binding affinity, and compare these parameters against non-α-substituted analogs [4]. Such studies are essential for understanding the molecular determinants of drug safety and for designing compounds with lower risks of idiosyncratic adverse drug reactions, a common liability in carboxylic acid-containing drugs.

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